molecular formula C20H11IO2 B14575238 2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 61684-93-3

2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione

Cat. No.: B14575238
CAS No.: 61684-93-3
M. Wt: 410.2 g/mol
InChI Key: GUWICTVNOKBIDK-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its tricyclic structure, which includes a cyclopenta[b]naphthalene core with an iodophenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene at high temperatures (around 1300 ± 10 K). . The reaction conditions are carefully controlled to ensure the formation of the desired isomers.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require specialized equipment to maintain the high temperatures and controlled environments necessary for the reactions. Additionally, purification steps would be essential to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Iodophenyl)methylidene]-1H

Properties

CAS No.

61684-93-3

Molecular Formula

C20H11IO2

Molecular Weight

410.2 g/mol

IUPAC Name

2-[(3-iodophenyl)methylidene]cyclopenta[b]naphthalene-1,3-dione

InChI

InChI=1S/C20H11IO2/c21-15-7-3-4-12(8-15)9-18-19(22)16-10-13-5-1-2-6-14(13)11-17(16)20(18)23/h1-11H

InChI Key

GUWICTVNOKBIDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=CC4=CC(=CC=C4)I)C3=O

Origin of Product

United States

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